molecular formula CClF3<br>CF3Cl B1293557 Chlorotrifluoromethane CAS No. 75-72-9

Chlorotrifluoromethane

Cat. No. B1293557
Key on ui cas rn: 75-72-9
M. Wt: 104.46 g/mol
InChI Key: AFYPFACVUDMOHA-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

A solution of 3.0 g (0.0127 mol) of β-(N,N-dimethylamino)-β-(trimethylsiloxy)styrene (from above) in 100 ml of chlorotrifluoromethane was cooled to -70° C. and 1.6 g (0.013 mol) of trifluoromethyl hypofluorite were passed into the solution over a period of 3 hours. The reaction mixture was warmed to room temperature and then distilled to give 1.49 g (65% yield) of α-fluoro-N,N-dimethylbenzeneacetamide as a colorless oil: bp 98°-100° C. (0.45 mm); 19F NMR (CCl3F) δ-175.9 ppm (d,J=50 Hz); 1H NMR (CCl3F) δ 2.86 ppm (s, 6H), 5.54 ppm (d,J=50 Hz, 1H) and 7.10-7.8 ppm (m, 5H). Anal. Calcd for C10H12FNO: C, 66.27; H, 6.68; F, 10.49; N, 7.73; Found: C, 66.41; H, 6.75; F, 10.30; N, 7.70.
Name
β-(N,N-dimethylamino)-β-(trimethylsiloxy)styrene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([O:12][Si](C)(C)C)=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:3].[F:17]OC(F)(F)F>ClC(F)(F)F>[F:17][CH:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]([N:2]([CH3:3])[CH3:1])=[O:12]

Inputs

Step One
Name
β-(N,N-dimethylamino)-β-(trimethylsiloxy)styrene
Quantity
3 g
Type
reactant
Smiles
CN(C)C(=CC1=CC=CC=C1)O[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(F)(F)F
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
FOC(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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